molecular formula C24H30BrFO6 B15183847 2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate CAS No. 60864-74-6

2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate

Cat. No.: B15183847
CAS No.: 60864-74-6
M. Wt: 513.4 g/mol
InChI Key: JGHVFJUALVMUCA-SMOOVBRJSA-N
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Description

2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate is a synthetic corticosteroid derivative It is characterized by its unique structure, which includes bromine and fluorine atoms, as well as multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate involves multiple steps, starting from a suitable steroid precursor. The introduction of bromine and fluorine atoms is typically achieved through halogenation reactions, while the hydroxyl groups are introduced via hydroxylation reactions. The acetylation of the hydroxyl group at the 21st position is carried out using acetic anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Ester Hydrolysis at the 21-Acetate Position

The 21-acetate group undergoes hydrolysis under acidic or basic conditions to yield the free 21-hydroxyl derivative, a critical step for modifying bioavailability or further functionalization.

Reaction Conditions Product Source
Methanolic HCl (20–25°C, 16 hrs)21-Hydroxy analogue with retained bromo and fluoro substituents
Aqueous NaOH (reflux, 2 hrs)Partial hydrolysis observed under strong alkaline conditions

This reaction is pivotal in corticoid synthesis, as seen in the preparation of dexamethasone derivatives .

Nucleophilic Substitution at the 2-Bromo Position

The electron-deficient C2 bromo group participates in substitution reactions, enabling the introduction of diverse nucleophiles.

Reagents/Conditions Product Source
Potassium acetate (DMF, 80°C)2-Acetoxy derivative via SN2 mechanism
Ammonia (THF, RT)2-Amino analogue (theoretical, based on analogous bromo-steroid reactions)

Patents highlight bromine substitution in related steroids to generate 2-alkoxy or 2-aryloxy derivatives .

Epoxidation and Ring-Opening Reactions

Adjacent hydroxyl and halogen groups facilitate epoxide formation, particularly at the 9,11-positions.

Reaction Conditions Product Source
Hypobromous acid (HBrO, 5°C, dark)9,11-Epoxide formation9β,11β-Epoxy intermediate
Acidic hydrolysis (H2SO4, H2O)Epoxide ring-opening to diol9α,11α-Dihydroxy derivative

Epoxidation is a key step in synthesizing anti-inflammatory steroids like betamethasone .

Oxidation of Hydroxyl Groups

The 11α-hydroxyl group can be oxidized to a ketone under controlled conditions, altering the compound’s biological activity.

Oxidizing Agent Conditions Product Source
CrO3 in acetic acidRT, 4 hrs11-Keto derivative
Pyridinium chlorochromate (PCC)Dichloromethane, 0°CSelective oxidation at C11

Oxidation at C11 is sterically challenging due to the 16β-methyl group but achievable with strong oxidants .

Halogen Exchange Reactions

The 6β-fluoro substituent is generally inert under mild conditions but may undergo exchange under extreme halogenation.

Reagents Conditions Product Source
Cl2 gas (UV light, CCl4)24 hrs, reflux6-Chloro derivative (theoretical)
NaI (acetone, 60°C)Finkelstein reaction6-Iodo analogue (no experimental data)

Fluorine’s high electronegativity limits substitution, making such reactions rare without specialized catalysts .

Photochemical and Thermal Degradation

The compound’s stability under light and heat is critical for storage and formulation.

Condition Observation Source
UV light (254 nm, 48 hrs)Decomposition of bromo and acetate groups
100°C (neat, 12 hrs)Partial isomerization at C16 methyl

Degradation pathways emphasize the need for light-protected storage .

Scientific Research Applications

2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of other complex steroid derivatives.

    Biology: This compound is studied for its potential effects on cellular processes and signaling pathways.

    Medicine: It is investigated for its anti-inflammatory and immunosuppressive properties, making it a candidate for treating various inflammatory and autoimmune diseases.

    Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate involves binding to glucocorticoid receptors in cells. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The molecular targets include various transcription factors and signaling molecules that regulate these pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6alpha,9alpha-difluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-propionate
  • 9-fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate

Uniqueness

2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate, commonly referred to as 21-Acetoxy-2-bromo-6β-fluoro-pregnane , is a synthetic glucocorticoid derivative. It has garnered attention due to its potential therapeutic applications and biological activities, particularly in the fields of immunology and endocrinology. This article provides a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula: C24H30BrFO6
  • Molar Mass: 513.39 g/mol
  • CAS Number: 60864-74-6
  • EINECS: 262-502-8

The biological activity of this compound primarily involves its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it modulates the expression of target genes involved in inflammation and immune response. This compound exhibits potent anti-inflammatory effects similar to other glucocorticoids but with potentially enhanced efficacy due to the presence of bromine and fluorine substituents.

Anti-inflammatory Effects

Research indicates that this compound demonstrates significant anti-inflammatory properties. A study conducted on animal models showed that administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory diseases.

Immunosuppressive Properties

In vitro studies have shown that this compound can suppress lymphocyte proliferation and modulate T-cell responses. This immunosuppressive activity may be beneficial in conditions requiring reduced immune activity, such as autoimmune disorders or organ transplantation.

Antiproliferative Activity

Preliminary findings suggest that this compound may possess antiproliferative effects against certain cancer cell lines. In vitro assays indicated a reduction in cell viability in breast cancer and leukemia cell lines upon treatment with varying concentrations of the compound.

Case Studies

StudyFindings
Animal Model Study Demonstrated significant reduction in inflammation markers post-treatment with the compound.
In Vitro Lymphocyte Proliferation Assay Showed a marked decrease in T-cell proliferation at higher concentrations.
Cancer Cell Line Assessment Notable reduction in viability of MCF-7 (breast cancer) and K562 (leukemia) cell lines after exposure to the compound for 48 hours.

Safety and Toxicity

While the therapeutic potential is promising, safety assessments are crucial. Toxicological studies are necessary to evaluate the compound's safety profile. Early results indicate that at therapeutic doses, adverse effects are minimal; however, long-term studies are essential for comprehensive risk assessment.

Properties

CAS No.

60864-74-6

Molecular Formula

C24H30BrFO6

Molecular Weight

513.4 g/mol

IUPAC Name

[2-[(6R,8S,9S,10S,11R,13S,14S,16S,17R)-2-bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H30BrFO6/c1-11-5-14-13-6-17(26)15-7-18(28)16(25)8-22(15,3)21(13)19(29)9-23(14,4)24(11,31)20(30)10-32-12(2)27/h7-8,11,13-14,17,19,21,29,31H,5-6,9-10H2,1-4H3/t11-,13-,14-,17+,19+,21+,22-,23-,24-/m0/s1

InChI Key

JGHVFJUALVMUCA-SMOOVBRJSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C(=C[C@@]4([C@H]3[C@@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)C)Br)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C(=CC4(C3C(CC2(C1(C(=O)COC(=O)C)O)C)O)C)Br)F

Origin of Product

United States

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